Desacetyl bisacodyl

Analytical Chemistry Stability-Indicating Methods Impurity Profiling

Pharmacopoeial impurity profiling requires desacetyl bisacodyl-not the prodrug bisacodyl. This fully characterized reference standard (≥98%) enables compliant stability studies and ANDA submissions. - **Critical application:** EP Impurity A / USP Related Compound A for validated bisacodyl stability-indicating methods (LOD 0.015 µg by LC-UV). - **Metabolite quantification:** Primary active species for PK/PD bioequivalence studies in plasma/bile. - **Supply security:** ≥4-year powder stability at -20°C; cGMP-compliant with CoA traceable to pharmacopoeial standards.

Molecular Formula C18H15NO2
Molecular Weight 277.3 g/mol
CAS No. 603-41-8
Cat. No. B024420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesacetyl bisacodyl
CAS603-41-8
Synonyms4,4’-(2-Pyridinylmethylene)bisphenol;  4,4’-Dihydroxydiphenyl(2-pyridyl)methane;  Bis(4-hydroxyphenyl)(2-pyridyl)methane;  DDPM;  DDPM (pharmaceutical);  Deacetylbisacodyl;  La 96;  USP Bisacodyl Related Compound A
Molecular FormulaC18H15NO2
Molecular Weight277.3 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O
InChIInChI=1S/C18H15NO2/c20-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(21)11-7-14/h1-12,18,20-21H
InChIKeyLJROKJGQSPMTKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Desacetyl Bisacodyl – Active Metabolite Reference Standard


Desacetyl bisacodyl (CAS 603-41-8), chemically designated as 4,4′-(pyridin-2-ylmethylene)diphenol (molecular formula C₁₈H₁₅NO₂, MW 277.32), is the fully deacetylated active metabolite of the diphenylmethane stimulant laxatives bisacodyl and sodium picosulfate . As a diphenol, it is characterized by a melting point >200°C (with decomposition), a predicted logP of 2.31 at pH 7 and 22°C, and limited aqueous solubility, exhibiting maximal solubility in DMF and DMSO (30 mg/mL each) versus only 0.11 mg/mL in DMSO:PBS (pH 7.2, 1:8) and 2.5 mg/mL in ethanol [1]. It is listed in major pharmacopoeias as an impurity/reference compound (e.g., Bisacodyl EP Impurity A / USP Related Compound A) , [2]. The compound is available from specialty chemical suppliers as a ≥98% purity crystalline solid, typically packaged in milligram quantities for research use only .

Desacetyl Bisacodyl: Why the Prodrug Cannot Substitute


Desacetyl bisacodyl is not interchangeable with its prodrug bisacodyl (CAS 603-50-9) or the intermediate monoacetyl bisacodyl (CAS 72901-16-7) for critical scientific and industrial applications. The three compounds represent distinct chemical entities with different molecular structures, physicochemical properties, and biological handling. Bisacodyl is the diacetate ester prodrug (C₂₂H₁₉NO₄, MW 361.39), which requires enzymatic hydrolysis in the gut to become pharmacologically active . Desacetyl bisacodyl is the fully deacetylated diphenol (C₁₈H₁₅NO₂, MW 277.32), and monoacetyl bisacodyl is the intermediate partial hydrolysis product [1]. As demonstrated in rat intestinal everted sac studies, bisacodyl undergoes rapid and near-complete conversion to desacetyl bisacodyl in jejunal mucosal fluid, with monoacetyl bisacodyl present only transiently [2]. This metabolic liability means bisacodyl cannot serve as a stable reference for quantifying desacetyl bisacodyl as a degradation product or metabolite. Furthermore, the poor aqueous solubility of both compounds necessitates distinct formulation strategies for in vivo experiments [3]. Regulatory guidance from USP and EP explicitly requires desacetyl bisacodyl as a discrete reference standard for impurity profiling, method validation, and stability-indicating assays, as generic substitution with bisacodyl fails to meet pharmacopoeial specificity requirements .

Desacetyl Bisacodyl Comparative Evidence


Detection Sensitivity by Validated LC Method

A validated reverse-phase liquid chromatography method for bisacodyl in dosage forms also determines its degradation products monoacetyl bisacodyl and desacetyl bisacodyl. The method achieves a detection sensitivity as low as 0.015 μg for desacetyl bisacodyl, enabling precise quantification of trace-level impurities or degradation products in pharmaceutical formulations [1]. This establishes a validated analytical benchmark for assessing the presence of this compound in stability studies.

Analytical Chemistry Stability-Indicating Methods Impurity Profiling

Intestinal Hydrolysis Kinetics in Everted Jejunal Sacs

In an in vitro study using everted sacs of rat jejunum incubated with 20 nmol/mL bisacodyl for 60 minutes, bisacodyl disappeared completely from the mucosal fluid in a short time, with a nearly equivalent rise in desacetyl bisacodyl concentration. The monoacetyl intermediate was detected only transiently. Notably, hydrolysis was also rapid in mucosal fluid that had been in contact with jejunal sacs for only 30 seconds, whereas bisacodyl remained stable in blank incubations [1]. In colonic sacs, hydrolysis of bisacodyl was slower, with all three molecular forms present throughout the 60-minute incubation period [1].

Drug Metabolism Intestinal Pharmacology Prodrug Activation

USP and EP Reference Standard Status

Desacetyl bisacodyl (4,4′-(pyridin-2-ylmethylene)diphenol) is officially recognized in major pharmacopoeias as a discrete, fully characterized reference standard. It is designated as Bisacodyl USP Related Compound A and Bisacodyl EP Impurity A / Sodium Picosulfate Impurity B (EP) , . This compound is supplied with detailed characterization data compliant with regulatory guidelines and is intended for use in analytical method development, method validation (AMV), and quality control applications for Abbreviated New Drug Applications (ANDA) or during commercial production of bisacodyl [1]. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [1].

Pharmaceutical Quality Control Regulatory Compliance Reference Standards

Long-Term Powder Stability Profile

Desacetyl bisacodyl, when stored as a neat crystalline powder at -20°C, exhibits documented long-term stability of ≥4 years . In contrast, ready-to-use bisacodyl pharmaceutical preparations (which contain the prodrug) have a short shelf-life of less than 18 months, can experience settling, and result in waste with a significant portion of the drug remaining in the package [1]. This stability differential is critical for laboratories maintaining reference standards for extended method validation or multi-year stability studies. Additional storage guidance specifies that stock solutions of desacetyl bisacodyl prepared in solvent should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month, preferably under nitrogen atmosphere .

Chemical Stability Storage Conditions Reference Material Management

Desacetyl Bisacodyl Application Scenarios


Stability-Indicating Method Validation

Desacetyl bisacodyl serves as a critical impurity/degradation product marker in validated stability-indicating HPLC methods. With a validated LOD of 0.015 μg by reverse-phase LC-UV [1], it enables precise quantification of hydrolytic degradation in bisacodyl tablets, suppositories, and raw materials. Its compendial status as USP Related Compound A and EP Impurity A ensures that method validation meets ICH Q2(R1) requirements for specificity, accuracy, and precision. This application is essential for pharmaceutical manufacturers conducting forced degradation studies, long-term stability testing, and ANDA impurity profiling submissions.

Bioequivalence and PK Studies for Bisacodyl

Given that bisacodyl is rapidly and near-completely hydrolyzed to desacetyl bisacodyl in the intestinal tract [1], desacetyl bisacodyl is the primary unconjugated metabolite that must be quantified in plasma, urine, or bile for bioequivalence studies. Validated HPLC methods exist for quantifying free and conjugated desacetyl bisacodyl in biological matrices [2]. Researchers conducting human or animal pharmacokinetic studies of bisacodyl-containing products require desacetyl bisacodyl as the authentic reference standard for accurate metabolite quantification, as the prodrug bisacodyl is virtually undetectable systemically in its intact form.

Mechanistic Studies on Colonic Ion Transport

Desacetyl bisacodyl is the active molecular species that evokes epithelial Cl⁻ secretion in rat colon and rectum [1]. Research has demonstrated that the effects of both desacetyl bisacodyl and bisacodyl on the colon can be blocked by cyclooxygenase (COX) inhibitors, implicating the COX signaling pathway in the laxative mechanism [1]. For investigators studying electrolyte transport, mucus secretion, or aquaporin-3 expression in colonic tissue, desacetyl bisacodyl is the direct pharmacological tool, whereas bisacodyl requires metabolic activation and introduces confounding variables related to tissue-specific esterase activity [2]. This application is particularly relevant for ex vivo tissue bath experiments and in vivo rodent models where controlled dosing of the active species is required.

QC Release Testing of Bisacodyl

Desacetyl bisacodyl is a specified impurity in both bisacodyl and sodium picosulfate monographs under USP and EP standards [1], [2]. Pharmaceutical quality control laboratories must use a fully characterized reference standard of desacetyl bisacodyl for system suitability testing, relative response factor determination, and impurity quantification during batch release. Its commercial availability in high purity (≥98%) with certificates of analysis and traceability to primary pharmacopeial standards supports cGMP-compliant quality control operations for both innovator and generic bisacodyl products. The ≥4-year powder stability at -20°C also makes it economically viable for long-term reference standard inventory management.

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